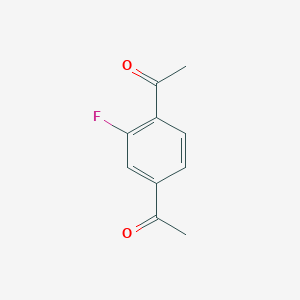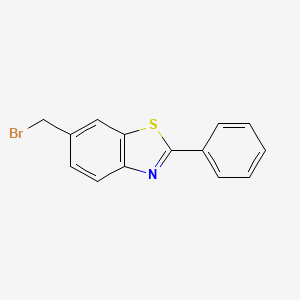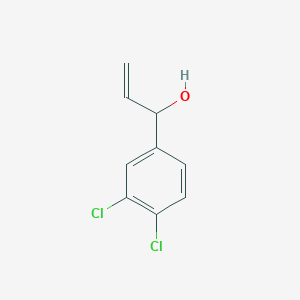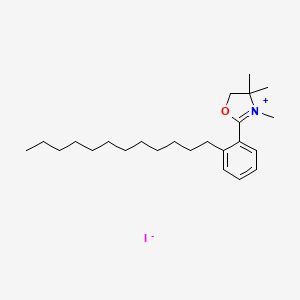
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a bromophenyl group, a cyano group, and a dimethylcyclopropane carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-bromobenzyl cyanide with tert-butyl 2,2-dimethylcyclopropanecarboxylate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromophenyl group is coupled with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
Amines: From the reduction of the cyano group.
Carboxylic Acids: From the oxidation of the cyano group.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
科学研究应用
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The cyano group can act as an electrophile, while the bromophenyl group can participate in π-π interactions with aromatic residues in proteins .
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
4-Bromophenyl 4-bromobenzoate: Known for its elastic and plastic properties.
tert-Butyl (4-Bromophenyl)carbamate: Used in various organic synthesis applications.
Uniqueness
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its structural features also contribute to its potential bioactivity and versatility in various applications.
属性
分子式 |
C17H20BrNO2 |
|---|---|
分子量 |
350.2 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H20BrNO2/c1-15(2,3)21-14(20)17(10-19)13(16(17,4)5)11-6-8-12(18)9-7-11/h6-9,13H,1-5H3 |
InChI 键 |
XXCCJIZIDPEEFA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C#N)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Chloroethyl)-N'-[4-(4-hydroxybutyl)phenyl]urea](/img/structure/B8463478.png)









![5-[2-(Benzyloxy)ethyl]-3-hydroxy-4-phenylfuran-2(5H)-one](/img/structure/B8463550.png)


